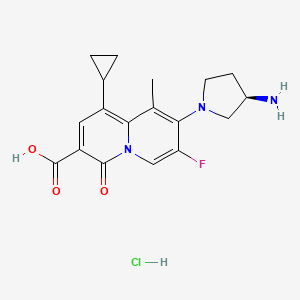
ABT-719 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-719 Hydrochloride is a 2-pyridinone antimicrobial agent. It has shown significant efficacy against strains of Enterococcus faecalis that are resistant to ciprofloxacin and vancomycin . This compound is known for its potent antibacterial properties and has been studied for its potential in treating various bacterial infections.
Vorbereitungsmethoden
Die Synthese von ABT-719 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der 2-Pyridinon-Kernstruktur. Der Syntheseweg umfasst in der Regel:
Bildung des Pyridinonrings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern erreicht werden.
Funktionalisierung: Einführung von funktionellen Gruppen wie Fluor- und Chloratomen, um die antimikrobielle Aktivität zu verbessern.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform, um die Löslichkeit und Stabilität zu verbessern.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte Synthese- und Reinigungsverfahren verwendet werden.
Analyse Chemischer Reaktionen
ABT-719 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise die antimikrobielle Aktivität verändert.
Substitution: Halogenatome in der Verbindung können durch andere Gruppen substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
ABT-719 Hydrochlorid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von 2-Pyridinon-Derivaten zu untersuchen.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften gegen resistente Bakterienstämme.
Medizin: Als potenzielle Behandlung für bakterielle Infektionen untersucht, insbesondere solche, die durch resistente Stämme verursacht werden.
Industrie: Wird bei der Entwicklung neuer antimikrobieller Wirkstoffe und Formulierungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von ABT-719 Hydrochlorid beinhaltet die Hemmung der DNA-Gyrase, einem essentiellen Enzym für die bakterielle DNA-Replikation . Durch die Bindung an das Enzym verhindert die Verbindung die Superspiralisierung der DNA, wodurch das bakterielle Wachstum und die Proliferation gehemmt werden. Dieser Mechanismus ähnelt dem der Fluorchinolone, weist aber unterschiedliche strukturelle Unterschiede auf, die einzigartige Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of ABT-719 Hydrochloride involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . By binding to the enzyme, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation. This mechanism is similar to that of fluoroquinolones but with distinct structural differences that confer unique properties.
Vergleich Mit ähnlichen Verbindungen
ABT-719 Hydrochlorid gehört zur Klasse der 2-Pyridinon-Antibiotika. Zu ähnlichen Verbindungen gehören:
Ciprofloxacin: Ein Fluorchinolon mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Merkmalen.
Vancomycin: Ein Antibiotikum, das zur Behandlung resistenter bakterieller Infektionen eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.
Andere 2-Pyridinone: Verbindungen wie ABT-719 mit Variationen in funktionellen Gruppen und Substitutionen.
ABT-719 Hydrochlorid zeichnet sich durch seine Wirksamkeit gegen resistente Stämme und seine einzigartigen strukturellen Merkmale aus, die es von anderen Antibiotika abheben .
Eigenschaften
Molekularformel |
C18H21ClFN3O3 |
|---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1 |
InChI-Schlüssel |
OMXXLAGAHWXLSP-RFVHGSKJSA-N |
Isomerische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl |
Kanonische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

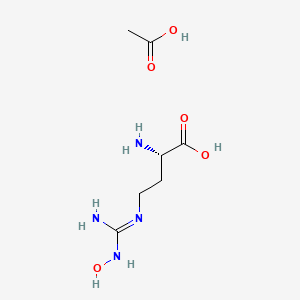
![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

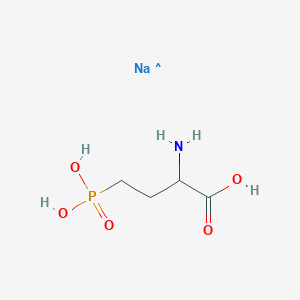
![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
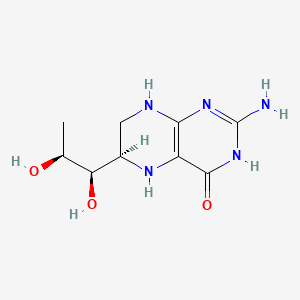
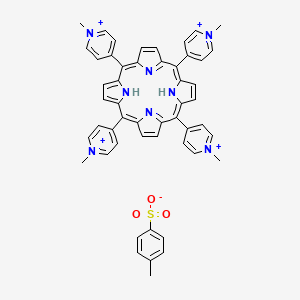
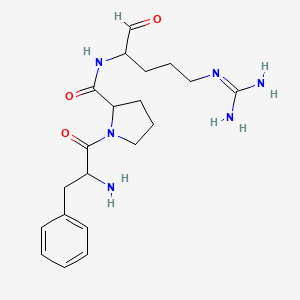
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)
